(6-Fluorobenzo[b]thiophen-7-yl)boronic acid
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Overview
Description
(6-Fluorobenzo[b]thiophen-7-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a fluorinated benzothiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated benzothiophene with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance and environmental benignity .
Industrial Production Methods: Industrial production of (6-Fluorobenzo[b]thiophen-7-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve these goals .
Chemical Reactions Analysis
Types of Reactions: (6-Fluorobenzo[b]thiophen-7-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic esters, while substitution reactions can introduce various functional groups onto the benzothiophene ring .
Scientific Research Applications
(6-Fluorobenzo[b]thiophen-7-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Fluorobenzo[b]thiophen-7-yl)boronic acid involves its interaction with specific molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the compound’s mechanism of action is still under investigation, but it is believed to interact with specific enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
- (6-Chlorobenzo[b]thiophen-7-yl)boronic acid
- (6-Bromobenzo[b]thiophen-7-yl)boronic acid
- (6-Iodobenzo[b]thiophen-7-yl)boronic acid
Comparison: (6-Fluorobenzo[b]thiophen-7-yl)boronic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine atom can influence the compound’s reactivity, stability, and interaction with other molecules, making it particularly valuable in specific applications where these properties are advantageous .
Biological Activity
(6-Fluorobenzo[b]thiophen-7-yl)boronic acid, with the CAS number 324769-09-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
Boronic acids, including this compound, typically exert their biological effects through interactions with various biomolecules. They can inhibit proteasomes, which are crucial for protein degradation, thereby influencing cell cycle regulation and apoptosis in cancer cells. Additionally, boronic acids can act as enzyme inhibitors by forming reversible covalent bonds with serine or cysteine residues in active sites .
Anticancer Properties
Research has shown that this compound exhibits promising anticancer activity. In vitro studies have indicated that this compound can inhibit the growth of several cancer cell lines, including prostate and melanoma cells. The mechanism involves the disruption of tubulin polymerization, a critical process for mitosis .
Table 1: Anticancer Activity of this compound
Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|
Prostate Cancer | 0.7 - 1.0 | Inhibition of tubulin polymerization |
Melanoma | 1.8 - 2.6 | Inhibition of tubulin polymerization |
Case Studies
- Study on Prostate Cancer Cells : A study published in Cancer Research demonstrated that this compound significantly reduced cell viability in prostate cancer cells with an IC₅₀ value of approximately 0.9 µM. The compound was shown to induce apoptosis through the activation of caspase pathways .
- Melanoma Research : Another investigation highlighted the compound's efficacy against melanoma cells, where it exhibited an IC₅₀ value ranging from 1.8 to 2.6 µM. The study concluded that the compound's ability to disrupt microtubule dynamics contributed to its cytotoxic effects .
Properties
Molecular Formula |
C8H6BFO2S |
---|---|
Molecular Weight |
196.01 g/mol |
IUPAC Name |
(6-fluoro-1-benzothiophen-7-yl)boronic acid |
InChI |
InChI=1S/C8H6BFO2S/c10-6-2-1-5-3-4-13-8(5)7(6)9(11)12/h1-4,11-12H |
InChI Key |
UEDFXKSELPUSTN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC2=C1SC=C2)F)(O)O |
Origin of Product |
United States |
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